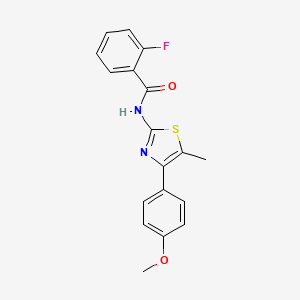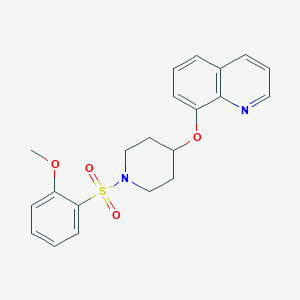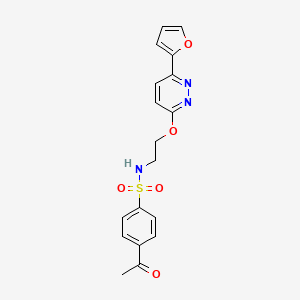![molecular formula C9H16N4S B2971387 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine CAS No. 14069-11-5](/img/structure/B2971387.png)
5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a piperidine ring via an ethyl chain . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, thiadiazole derivatives in general have been noted for their broad spectrum of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.32 and a molecular formula of C9H16N4S . Additional properties such as boiling point, melting point, and density are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the synthesis of compounds including those containing a 1,3,4-thiadiazole nucleus, similar to the chemical . These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential applications in treating bacterial infections and metabolic disorders [Başoğlu et al., 2013].
Synthesis of Heterocyclic Derivatives
El-Sayed et al. (2015) synthesized various heterocyclic compounds derived from a similar thiadiazol-2-amine structure. These compounds, integrated with various other rings, were evaluated for antimicrobial and surface activities, indicating their utility in pharmaceutical and chemical applications [El-Sayed et al., 2015].
Reactions with Nucleophiles
Maadadi et al. (2016) investigated the reaction of a similar furan-3-carboxylate compound with various nucleophiles. This study highlights the chemical reactivity and potential for creating a diverse range of compounds for applications in chemical synthesis [Maadadi et al., 2016].
Biological Activity of Thiazolidinedione Derivatives
Mohanty et al. (2015) synthesized thiazolidinedione derivatives with various biological activities, including antibacterial activity. Compounds with piperazine moieties showed good antifungal activity, indicating the potential for developing new antimicrobial agents [Mohanty et al., 2015].
Anticancer Properties of Piperidine-4-carboxylic Acid Ethyl Ester
Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated their potential as anticancer agents. This research suggests possible applications in cancer treatment [Rehman et al., 2018].
Synthesis and Evaluation of Carbazole Derivatives
Sharma et al. (2014) synthesized derivatives of 1,3,4-oxadiazol-2-amine, similar to the compound . These derivatives exhibited significant antibacterial, antifungal, and anticancer activities, indicating their potential in medical research [Sharma et al., 2014].
Activation of GK and PPARγ for Hypoglycemic Agents
Song et al. (2011) synthesized thiazol-2-amine derivatives that acted as dual-acting hypoglycemic agents, activating glucokinase (GK) and PPARγ. This highlights potential applications in diabetes treatment [Song et al., 2011].
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
Shafi et al. (2021) synthesized piperidine substituted benzothiazole derivatives with promising antibacterial and antifungal activities. This research is indicative of the potential use of similar compounds in the development of new antimicrobial agents [Shafi et al., 2021].
QTAIM Analysis of Adamantane-1,3,4-thiadiazole Hybrid Derivatives
El-Emam et al. (2020) performed a quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Such studies are crucial for understanding molecular interactions and designing new compounds [El-Emam et al., 2020].
Antimicrobial Properties of 5-aminometylene Derivatives
Derkach et al. (2016) focused on the antimicrobial properties of 5-aminometylene derivatives of thiazolidinone. This study suggests the potential of these compounds in creating new antimicrobial chemotherapeutic agents [Derkach et al., 2016].
Synthesis of Non-Ionic Surfactants and Microbiological Activities
Abdelmajeid et al. (2017) synthesized non-ionic surfactants based on thiadiazole and evaluated their microbiological activities. This study shows the potential application of such compounds in the chemical industry, especially in the production of surfactants [Abdelmajeid et al., 2017].
Antimicrobial and Anti-HIV-1 Activity
El-Emam et al. (2004) synthesized 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and evaluated their antimicrobial and anti-HIV-1 activity. The study indicates the potential of such compounds in the treatment of infectious diseases [El-Emam et al., 2004].
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to target enzymes such as glutaminase (gls) and other proteins involved in cellular metabolism .
Mode of Action
It’s known that similar compounds can inhibit enzymes like gls in an uncompetitive manner, facilitating the formation of an inactive tetramer .
Biochemical Pathways
Related compounds have been shown to impact the glutaminolysis pathway by inhibiting gls .
Pharmacokinetics
Similar compounds have shown good solubility, which can positively impact bioavailability .
Result of Action
Similar compounds have shown anticancer effects in certain cell lines .
Eigenschaften
IUPAC Name |
5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPZYVRAKIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)


![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)



![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)


![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)
![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)